

An In-depth Technical Guide to 2,3-Dibromo-2-methylbutane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,3-Dibromo-2-methylbutane

Cat. No.: B1619756

[Get Quote](#)

CAS Number: 594-51-4 Synonyms: 2-Methyl-2,3-dibromobutane

This technical guide provides a comprehensive overview of **2,3-Dibromo-2-methylbutane**, a key halogenated hydrocarbon intermediate used in various fields of chemical synthesis. The information is tailored for researchers, scientists, and professionals involved in drug development and fine chemical manufacturing.

Chemical and Physical Properties

2,3-Dibromo-2-methylbutane is a colorless liquid with a distinct strong odor characteristic of brominated compounds. It is a valuable reagent in organic synthesis, primarily utilized as a brominating and alkylating agent. Its physical and chemical properties are summarized in the table below.

Property	Value	Reference(s)
Molecular Formula	$C_5H_{10}Br_2$	[1]
Molecular Weight	229.94 g/mol	[1]
Appearance	Colorless liquid	
Odor	Strong, bromine-like	
Density	1.667 g/cm ³ (at 20°C)	
Boiling Point	165.7 °C at 760 mmHg	
Melting Point	14.85 °C	
Flash Point	44.5 °C	
Refractive Index	1.500 (at 20°C)	
Solubility	Insoluble in water, soluble in organic solvents	

Spectroscopic Data

The structural elucidation of **2,3-Dibromo-2-methylbutane** is supported by various spectroscopic techniques. While a comprehensive public database of its spectra is not readily available, typical spectral characteristics can be inferred from its structure and data for analogous compounds.

Technique	Expected Features
¹ H NMR	The spectrum is expected to show signals corresponding to the methyl and methine protons. The proton on the carbon bearing a bromine atom (C3) would be deshielded, appearing as a multiplet. The methyl groups would appear as distinct singlets or doublets depending on their position relative to the chiral center.
¹³ C NMR	The spectrum will display five distinct carbon signals. The carbons bonded to bromine (C2 and C3) will be significantly downfield. The remaining methyl carbons will appear in the upfield region.
Infrared (IR)	The IR spectrum is characterized by C-H stretching and bending vibrations in the regions of 2850-3000 cm ⁻¹ and 1350-1480 cm ⁻¹ , respectively. A prominent C-Br stretching absorption is expected in the fingerprint region, typically between 500-600 cm ⁻¹ . ^{[2][3]}
Mass Spectrometry (MS)	The mass spectrum will show a molecular ion peak (M ⁺) at m/z 228, with a characteristic isotopic pattern for two bromine atoms (M, M+2, M+4 in a 1:2:1 ratio). ^[2] Common fragmentation patterns would involve the loss of bromine atoms (Br [•]) and alkyl fragments. ^[2]

Synthesis and Reactions

2,3-Dibromo-2-methylbutane is a versatile intermediate in organic synthesis, primarily prepared through the electrophilic addition of bromine to an alkene. It can subsequently undergo various reactions, most notably elimination, to yield valuable products.

Synthesis of 2,3-Dibromo-2-methylbutane

The primary route for the synthesis of **2,3-Dibromo-2-methylbutane** is the electrophilic addition of bromine (Br_2) to its precursor, 2-methyl-2-butene.

[Click to download full resolution via product page](#)

Caption: Synthesis of **2,3-Dibromo-2-methylbutane**.

Experimental Protocol: Bromination of 2-methyl-2-butene

- Materials: 2-methyl-2-butene, liquid bromine, dichloromethane (or another inert solvent), sodium bicarbonate solution (5% w/v), anhydrous magnesium sulfate.
- Procedure:
 - In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-methyl-2-butene (1.0 eq) in dichloromethane under a nitrogen atmosphere.
 - Cool the solution to 0°C using an ice bath.
 - Slowly add a solution of bromine (1.0 eq) in dichloromethane from the dropping funnel to the stirred solution. The disappearance of the bromine color indicates the progress of the reaction.
 - After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 30 minutes.
 - Quench the reaction by adding a 5% sodium bicarbonate solution to neutralize any remaining acid.
 - Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

- Remove the solvent under reduced pressure to yield the crude **2,3-Dibromo-2-methylbutane**, which can be further purified by distillation.

Key Reactions: Dehydrobromination

A significant reaction of **2,3-Dibromo-2-methylbutane** is its dehydrobromination to form dienes. This elimination reaction is crucial for the synthesis of isoprene, a valuable monomer in the production of synthetic rubber.[4]

[Click to download full resolution via product page](#)

Caption: Dehydrobromination to Isoprene.

Experimental Protocol: Dehydrobromination to Isoprene

- Materials: **2,3-Dibromo-2-methylbutane**, potassium hydroxide (or another strong base), a high-boiling point solvent (e.g., ethylene glycol).
- Procedure:
 - In a reaction vessel equipped for distillation, combine **2,3-Dibromo-2-methylbutane** and the high-boiling point solvent.
 - Heat the mixture to a temperature sufficient to facilitate the elimination reaction.
 - Slowly add a concentrated solution of potassium hydroxide to the heated mixture.
 - The volatile isoprene product will distill out of the reaction mixture as it is formed.
 - Collect the distillate in a cooled receiver.
 - The collected isoprene can be further purified by fractional distillation.

Applications in Research and Drug Development

While direct applications of **2,3-Dibromo-2-methylbutane** in final drug products are not common, its role as a synthetic intermediate is significant. Halogenated compounds are pivotal in introducing functional groups and building complex molecular scaffolds.

The ability to generate a diene system via dehydrobromination makes **2,3-Dibromo-2-methylbutane** a precursor to structures that can undergo Diels-Alder reactions, a powerful tool in the synthesis of cyclic and polycyclic compounds, which are common motifs in bioactive molecules. Researchers can utilize this intermediate to construct complex carbon skeletons for subsequent elaboration into novel drug candidates.

Safety and Handling

2,3-Dibromo-2-methylbutane should be handled with appropriate safety precautions in a well-ventilated fume hood.

- Hazards: Causes skin and serious eye irritation.
- Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat.
- Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist. Keep away from heat, sparks, and open flames.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.
- First Aid:
 - Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.
 - Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.
 - Inhalation: Remove to fresh air. If not breathing, give artificial respiration.
 - Ingestion: Do not induce vomiting. Get medical attention immediately.

Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this chemical.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,3-dibromo-2-methylbutane [webbook.nist.gov]
- 2. 2,3-Dibromo-2-methylbutane | C5H10Br2 | CID 79060 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Butane, 2,3-dibromo- [webbook.nist.gov]
- 4. US3876715A - Process for preparing 2,3-dibromo-2-alkylalkanes - Google Patents [patents.google.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2,3-Dibromo-2-methylbutane]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1619756#2-3-dibromo-2-methylbutane-cas-number-594-51-4>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com